molecular formula C8H18N2S B14537127 N-Butan-2-yl-N'-propylthiourea CAS No. 62351-13-7

N-Butan-2-yl-N'-propylthiourea

Cat. No.: B14537127
CAS No.: 62351-13-7
M. Wt: 174.31 g/mol
InChI Key: ZOQJLQHKGGSORN-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N'-propylthiourea is a thiourea derivative with the molecular formula $ \text{C}8\text{H}{18}\text{N}_2\text{S} $. Its structure features a branched butan-2-yl (sec-butyl) group and a linear propyl group attached to the thiourea core ($ \text{NH-CS-NH} $). Thioureas are versatile ligands in coordination chemistry due to their sulfur and nitrogen donor atoms, which enable diverse binding modes with transition metals. The branched alkyl substituent in this compound introduces steric effects that may influence its coordination behavior, solubility, and biological activity compared to simpler alkyl or aryl-substituted thioureas .

Properties

CAS No.

62351-13-7

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-butan-2-yl-3-propylthiourea

InChI

InChI=1S/C8H18N2S/c1-4-6-9-8(11)10-7(3)5-2/h7H,4-6H2,1-3H3,(H2,9,10,11)

InChI Key

ZOQJLQHKGGSORN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N’-propylthiourea typically involves the reaction of butan-2-amine with propyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.

Industrial Production Methods

On an industrial scale, the production of N-Butan-2-yl-N’-propylthiourea can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas.

Scientific Research Applications

N-Butan-2-yl-N’-propylthiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N’-propylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The substituents on the thiourea core significantly affect physical properties such as melting point, lipophilicity (LogP), and solubility. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Thioureas

Compound Substituents Melting Point (°C) LogP (Estimated) Key Structural Features
N-Butan-2-yl-N'-propylthiourea Butan-2-yl, propyl Not reported ~2.1* Branched alkyl; steric hindrance
N-Propylthiourea (CAS 927-67-3) Propyl, H 120 1.32 Linear alkyl; unidentate coordination
N-Benzoyl-N'-propylthiourea Benzoyl, propyl Not reported ~3.5 Aromatic acyl group; intramolecular H-bonding
N-Allyl-N'-propylthiourea Allyl, propyl Not reported ~1.8 Unsaturated allyl group; versatile coordination

*Estimated based on alkyl chain branching and comparisons with similar compounds .

Key Observations :

  • Branched vs.
  • Acyl vs. Alkyl Substituents : Aromatic substituents (e.g., benzoyl in N-benzoyl-N'-propylthiourea) introduce π-π interactions and intramolecular hydrogen bonding, which stabilize specific coordination geometries in metal complexes .

Coordination Chemistry and Metal Complexes

Thioureas exhibit diverse coordination modes (monodentate, bidentate, or bridging). Substituents dictate their binding behavior:

Table 2: Coordination Behavior of Thiourea Derivatives

Compound Metal Complexes Coordination Mode Geometric Isomerism
This compound Limited data Likely unidentate Steric effects may favor trans isomers
N-Benzoyl-N'-propylthiourea Pt(II), Pd(II) complexes Unidentate (S-donor) Cis/trans isomers observed; cis favored due to H-bonding
N-Allyl-N'-propylthiourea Pd nanoparticles S-donor for Pd adsorption Used in silica-supported catalysts
N,N'-Diethylthiourea Cd(II), Zn(II) complexes Bidentate (S,N-donor) Chelation enhances stability

Key Findings :

  • Steric Effects : The branched butan-2-yl group in this compound may limit chelation, favoring unidentate coordination via sulfur. This contrasts with N-benzoyl derivatives, where acyl groups enable intramolecular H-bonding, stabilizing cis geometries in Pt(II) complexes .
  • Electronic Effects : Aromatic substituents (e.g., benzoyl) enhance electron-withdrawing effects, increasing metal-ligand bond strength compared to alkyl groups .

Insights :

  • Antimicrobial Activity : Linear alkyl thioureas (e.g., N-propylthiourea) show antithyroid effects, while branched or aromatic analogs may target microbial enzymes due to altered lipophilicity .
  • Catalytic Use: Allyl-substituted thioureas facilitate metal adsorption (e.g., Pd nanoparticles for CO oxidation), highlighting the role of unsaturated groups in catalysis .

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